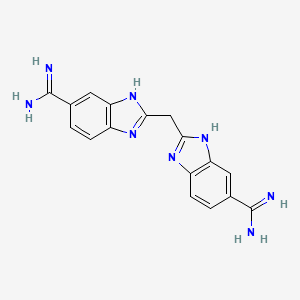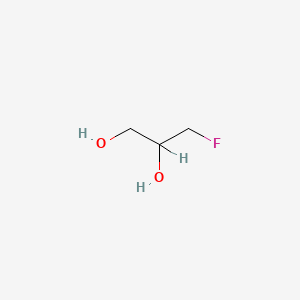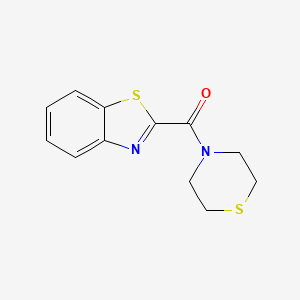
1,3-Benzothiazol-2-yl(thiomorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-benzothiazol-2-yl(thiomorpholin-4-yl)methanone is a member of benzothiazoles.
Scientific Research Applications
Antiproliferative Activity
1,3-Benzothiazol-2-yl(thiomorpholin-4-yl)methanone derivatives have been explored for their antiproliferative activity. For instance, a compound structurally similar to 1,3-Benzothiazol-2-yl(thiomorpholin-4-yl)methanone was evaluated for its antiproliferative potential and its molecular structure was characterized using various spectroscopic methods, including IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. This analysis contributes to understanding the molecule's stability and potential in cancer research (Prasad et al., 2018).
Antimicrobial Activity
Compounds derived from 1,3-Benzothiazol-2-yl(thiomorpholin-4-yl)methanone have shown antimicrobial properties. A study synthesizing new pyridine derivatives, including substituted benzothiazoles, demonstrated variable and modest activity against specific strains of bacteria and fungi. These findings indicate the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).
Anticancer Mechanism Investigation
The compound has been included in the synthesis and characterization of novel benzimidazole derivatives for treating breast cancer. These derivatives showed enhanced anticancer activities, and their anticancer mechanism was studied using molecular docking techniques, highlighting their efficacy against specific cancer cell lines (Panchal et al., 2020).
Antibacterial Screening
Several studies have focused on synthesizing novel compounds with the 1,3-Benzothiazol-2-yl(thiomorpholin-4-yl)methanone structure and testing their antibacterial activities. For example, new thiazolyl pyrazole and benzoxazole derivatives were synthesized and showed promising results in antibacterial screening, suggesting potential applications in developing new antibiotics (Landage et al., 2019).
Antitumor Activity
Some derivatives of 1,3-Benzothiazol-2-yl(thiomorpholin-4-yl)methanone have demonstrated distinct inhibition of cancer cell proliferation. For instance, a study on 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed significant inhibition on various cancer cell lines, indicating its potential as an antitumor agent (Tang & Fu, 2018).
properties
Molecular Formula |
C12H12N2OS2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1,3-benzothiazol-2-yl(thiomorpholin-4-yl)methanone |
InChI |
InChI=1S/C12H12N2OS2/c15-12(14-5-7-16-8-6-14)11-13-9-3-1-2-4-10(9)17-11/h1-4H,5-8H2 |
InChI Key |
YYYFKIZNFDJABQ-UHFFFAOYSA-N |
SMILES |
C1CSCCN1C(=O)C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



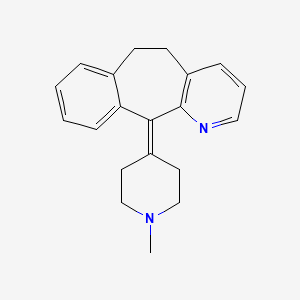
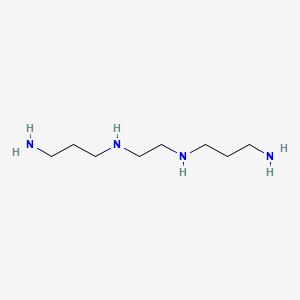
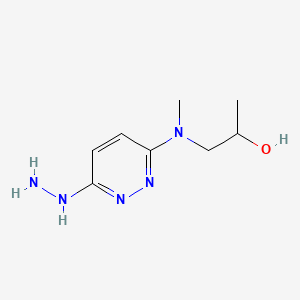
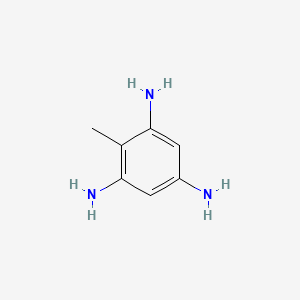
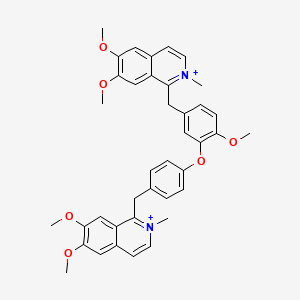

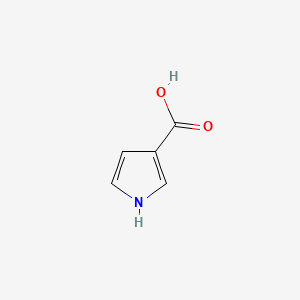
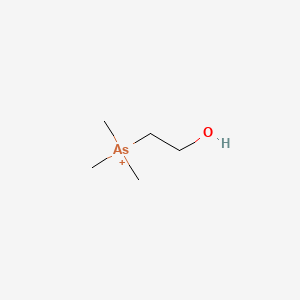
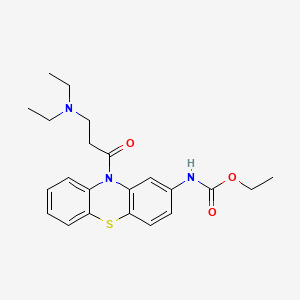
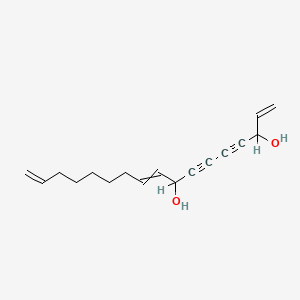
![7-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203918.png)
